molecular formula C8H7IO2 B1295463 2-Iodo-5-methylbenzoic acid CAS No. 52548-14-8

2-Iodo-5-methylbenzoic acid

Cat. No. B1295463
CAS RN: 52548-14-8
M. Wt: 262.04 g/mol
InChI Key: INGWGCDYAJKXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-5-methylbenzoic acid is a halogenated aromatic compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and reagents, such as 2-iodoxybenzoic acid (IBX), which is a hypervalent iodine(V) reagent used in various organic synthesis processes. These papers provide insights into the chemical behavior of iodinated benzoic acids and their utility in synthetic chemistry .

Synthesis Analysis

The synthesis of iodinated benzoic acids, like the related 2-fluoro-6-iodobenzoic acid, involves multiple steps including protection of functional groups, introduction of iodine, and subsequent deprotection . The synthesis of IBX, a compound closely related to 2-Iodo-5-methylbenzoic acid, is not directly detailed but is known to be an important reagent in organic synthesis due to its ability to oxidize alcohols to aldehydes or ketones .

Molecular Structure Analysis

The molecular structure of halogen-substituted benzoic acids, such as m-iodobenzoic acid, has been studied using X-ray crystallography. These structures often feature planar hydrogen-bonded dimer units and significant intermolecular halogen-halogen contacts . While the exact structure of 2-Iodo-5-methylbenzoic acid is not provided, it can be inferred that it may exhibit similar characteristics due to the presence of the iodine substituent.

Chemical Reactions Analysis

IBX has been shown to be effective in carrying out oxidations adjacent to carbonyl functionalities and at benzylic and related carbon centers . It is also used for the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms , and for the oxidation of alcohols to aldehydes or ketones . Additionally, IBX can mediate the dehydrogenation of amines and the oxidative cleavage of dithioacetals and dithioketals . These reactions are typically initiated by single electron transfer (SET) or proceed via ionic pathways, depending on the substrate and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Iodo-5-methylbenzoic acid can be extrapolated from the properties of similar iodinated benzoic acids. For instance, the crystal structure of m-iodobenzoic acid suggests that the carboxyl group geometry and intermolecular interactions play a significant role in the solid-state properties of these compounds . The presence of iodine is likely to influence the reactivity and intermolecular interactions due to its size and ability to participate in halogen bonding.

Scientific Research Applications

Synthesis in Antibiotics

2-Iodo-5-methylbenzoic acid is utilized in the synthesis of various compounds. An example includes its role in the synthesis of polysubstituted aromatic carboxylic acids found in calichemicin antibiotics (Laak & Scharf, 1989). These compounds are synthesized from readily available materials and are significant due to their use in antibiotic production.

Anticancer Potential

Research shows that derivatives of 2-Iodo-5-methylbenzoic acid, such as 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, exhibit potential as anticancer agents. These compounds have been tested in vitro for their activity against human lung cancer cells, suggesting potential therapeutic applications (Zhou et al., 2020).

Chemical Synthesis

2-Iodo-5-methylbenzoic acid is also used in various chemical synthesis processes. For instance, it acts as a reagent in the dehydrogenation of tetrahydro-β-carbolines, leading to the synthesis of marine indole alkaloids like eudistomin U (Panarese & Waters, 2010). This showcases its utility in the synthesis of complex organic molecules.

Analytical Chemistry

In the field of analytical chemistry, derivatives of 2-Iodo-5-methylbenzoic acid are used for the determination of sulfhydryl groups in biological materials (Ellman, 1959). This indicates its importance in biochemical analysis and diagnostics.

Material Science and Nano-Technology

Furthermore, 2-Iodo-5-methylbenzoic acid derivatives are investigated for their applications in material science and nano-technology. Studies have explored their use in the formation of iodine-containing nano-dispersed composites, which could have significant implications in various technological and biological applications (Mamtsev et al., 2016).

Safety And Hazards

“2-Iodo-5-methylbenzoic acid” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is corrosive to skin, eyes, and other tissues, and is a potential carcinogen . Safety measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator, and using dry clean-up procedures to avoid generating dust .

properties

IUPAC Name

2-iodo-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGWGCDYAJKXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200536
Record name 2-Iodo-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-methylbenzoic acid

CAS RN

52548-14-8
Record name 2-Iodo-5-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52548-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-5-methylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052548148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iodo-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

20 G. of 5-methyl-anthranilic acid are suspended in 200 ml. of 3-N hydrochloric acid at 0° C. A solution of 10 g. of sodium nitrite and 20 ml. of water is added dropwise thereto with stirring and the mixture is further stirred for 25 minutes at 0° C. A solution of 26.5 g. of potassium iodide, 30 ml. of 3-N hydrochloric acid and 30 ml. of water is then added dropwise at 5°-10° C. The mixture is stirred for an additional 30 minutes at room temperature and for 2 hours at reflux. The mixture is cooled and sodium thiosulfate is added until the solution is yellow (5 g.). The crystalline 2-iodo-5-methyl-benzoic acid obtained is removed by filtration under vacuum and washed neutral with water. The crude acid is dissolved in ether, washed well with sodium thiosulfate solution and water, dried over sodium sulfate and evaporated, and there are obtained light-brown crystals having a melting point of 100°-112° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
3-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
3-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Synthesis routes and methods II

Procedure details

20 g of 5-methyl-anthranilic acid are suspended in 200 ml of 3-N hydrochloric acid at 0° C. There is added dropwise thereto with stirring a solution of 10 g of sodium nitrite and 20 ml of water and the mixture is stirred for 25 minutes at 0° C. A solution of 26.5 g of potassium iodide, 30 ml of 3-N hydrochloric acid and 30 ml of water is then added dropwise at 5°-10° C. The mixture is then stirred for a further 30 minutes at room temperature and for 2 hours under reflux. The mixture is then cooled, sodium thiosulphate is added until the solution is yellow (5 g) and the crystalline 2-iodo-5-methyl-benzoic acid obtained is filtered under suction and washed with water until neutral. The crude acid is dissolved in ether, washed well with sodium thiosulphate solution and water, dried over sodium sulphate and evaporated. There are obtained light-brown crystals of melting point 100°-112° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
26.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
3-N
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
3-N
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

3-Methylbenzoic acid (6.12 g; 45 mmol), iodobenzene diacetate (14.49 g; 45 mmol), tetrabutylammonium iodide (16.62 g, 45 mmol), iodine (11.43 g; 45 mmol) and diacetoxypalladium (0.5 g; 2.2 mmol) are dissolved in 1,2-dichloroethane, and then the mixture is heated in a sealed tube at 85° C. for 1 hour and 45 minutes. The cooled solution is purified by chromatography over silica gel using dichloromethane and methanol as eluants to yield the title compound.
Quantity
6.12 g
Type
reactant
Reaction Step One
Quantity
14.49 g
Type
reactant
Reaction Step One
Quantity
11.43 g
Type
reactant
Reaction Step One
Quantity
16.62 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-5-methylbenzoic acid
Reactant of Route 2
2-Iodo-5-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Iodo-5-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Iodo-5-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Iodo-5-methylbenzoic acid
Reactant of Route 6
2-Iodo-5-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.